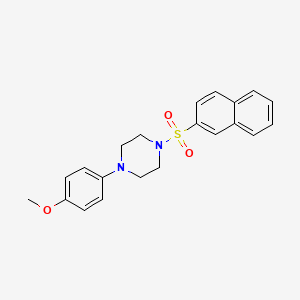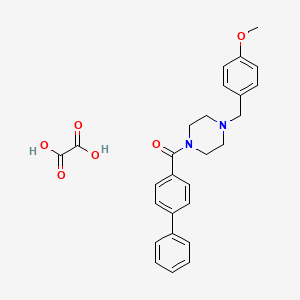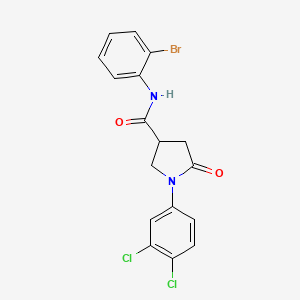![molecular formula C31H27N3O2 B4014412 10-(cyclopropylcarbonyl)-11-(1H-indol-3-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014412.png)
10-(cyclopropylcarbonyl)-11-(1H-indol-3-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
説明
This chemical compound belongs to the class of dibenzo[b,e][1,4]diazepin-1-ones, a group known for their complex molecular structure and potential pharmacological activities. These compounds have been the subject of extensive research due to their interesting chemical and physical properties, and their synthesis offers valuable insights into the chemistry of heterocyclic compounds.
Synthesis Analysis
The synthesis of similar dibenzo[b,e][1,4]diazepin-1-one derivatives typically involves condensation and cyclization reactions. A study by Cortéas et al. (2004) developed a new synthesis method for novel derivatives showing possible central nervous system activity, achieved through efficient steps including condensation and cyclization between specific phenylenediamine derivatives and substituted benzaldehydes (Cortéas, Banos, & Garcia-Mellado de Cortes, 2004).
Molecular Structure Analysis
The molecular structure of dibenzo[b,e][1,4]diazepin-1-ones is confirmed through various spectroscopic techniques including IR, 1H-NMR, 13C-NMR, and MS. For instance, Wang et al. (2014) characterized the crystal structure of a 3-phenyl substituted derivative through X-ray single-crystal diffraction, highlighting the complex and detailed structure of these compounds (Wang, Bao, Wang, Li, Chen, & Han, 2014).
Chemical Reactions and Properties
Chechina et al. (2015) investigated the chemical properties of hexahydrodibenzo[b,e][1,4]diazepin-1-one derivatives, including their reactions with arylglyoxal hydrates. This study also explored reactions such as alkylation, acetylation, and nitrosation, providing insights into the reactivity and functional group compatibility of these compounds (Chechina, Kravchuk, Оmelchenko, Shishkin, & Kolos, 2015).
Physical Properties Analysis
The physical properties, including crystallinity and solubility, often relate to the compound's structural features, such as the presence of substituents and their positions. Thimmegowda et al. (2008) provided a detailed crystal and molecular structure analysis of a related compound, which helps in understanding the influence of molecular structure on the physical properties (Thimmegowda, Sarala, Kumar, Prasanna, Chandrappa, Raju, Sridhar, Prasad, & Rangappa, 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are crucial for understanding the behavior of these compounds under different conditions. The study by Arellano et al. (1982) on mass spectral fragmentation patterns provides valuable information on the chemical stability and the likely fragmentation routes under electron impact, offering insights into the compound's behavior in analytical conditions (Arellano, Martínez, & Cortés, 1982).
特性
IUPAC Name |
5-(cyclopropanecarbonyl)-6-(1H-indol-3-yl)-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N3O2/c35-28-17-21(19-8-2-1-3-9-19)16-26-29(28)30(23-18-32-24-11-5-4-10-22(23)24)34(31(36)20-14-15-20)27-13-7-6-12-25(27)33-26/h1-13,18,20-21,30,32-33H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXBHWAYFSJVLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2C(C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C52)C6=CNC7=CC=CC=C76 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl [6-bromo-2-(4-methoxyphenyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B4014345.png)
![N-(4-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide](/img/structure/B4014350.png)

![1-(3-chlorobenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B4014366.png)

![3-[(2-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4014374.png)

![2,6-dimethoxy-4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B4014386.png)

![ethyl 4-methyl-2-[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4014389.png)
![2-chloro-N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-4,5-difluorobenzamide](/img/structure/B4014394.png)

![6-(1-hydroxy-1-methylethyl)-1-methyl-2-oxabicyclo[3.3.1]nonan-3-one](/img/structure/B4014404.png)
![1-[4-(benzyloxy)phenyl]-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4014431.png)